

# Predicted IR and mass spectrometry data for 1-Chloro-4-methylisoquinoline

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## Compound of Interest

Compound Name: 1-Chloro-4-methylisoquinoline

Cat. No.: B1593203

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of **1-Chloro-4-methylisoquinoline**

## Abstract

This technical guide provides a detailed predictive analysis of the infrared (IR) and mass spectrometry (MS) data for **1-chloro-4-methylisoquinoline** ( $C_{10}H_8ClN$ , MW: 177.63 g/mol). As a substituted isoquinoline, this compound is of interest to researchers in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its synthesis, identification, and quality control. This document, intended for researchers and drug development professionals, outlines the expected vibrational frequencies in IR spectroscopy and the anticipated fragmentation patterns in electron ionization mass spectrometry. The causality behind these predictions is explained, and standardized experimental protocols for data acquisition are provided to ensure methodological integrity.

## Introduction to 1-Chloro-4-methylisoquinoline

**1-Chloro-4-methylisoquinoline** is a heterocyclic aromatic compound. The isoquinoline core is a structural isomer of quinoline and is a key motif in many naturally occurring alkaloids, such as papaverine and morphine[1]. The addition of a chlorine atom and a methyl group to this scaffold modifies its electronic properties and reactivity, making it a versatile building block in organic synthesis. Its molecular formula is  $C_{10}H_8ClN$ , and its molecular weight is 177.63 g/mol [2][3]. Understanding its spectroscopic signature is crucial for confirming its structure and purity in any research or development context.

## Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" based on the functional groups present[4]. For **1-chloro-4-methylisoquinoline**, the spectrum is predicted to be complex, showing characteristic absorptions for the aromatic system, the methyl group, and the carbon-chlorine bond[5][6].

## Key Vibrational Modes and Predicted Frequencies

- Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring system are expected to appear at wavenumbers slightly above  $3000\text{ cm}^{-1}$ . This is a hallmark of hydrogens attached to  $\text{sp}^2$ -hybridized carbon atoms in aromatic rings[7][8]. These bands are typically of low to medium intensity.
- Aliphatic C-H Stretching: The methyl ( $\text{CH}_3$ ) group will exhibit C-H stretching vibrations just below  $3000\text{ cm}^{-1}$ , typically in the  $2850\text{-}2970\text{ cm}^{-1}$  range[6][9].
- C=C and C=N Ring Stretching: The aromatic isoquinoline core contains both C=C and C=N bonds. The stretching vibrations of these bonds result in a series of sharp, medium-to-strong absorption bands in the  $1400\text{-}1625\text{ cm}^{-1}$  region[6][7][8]. The presence of multiple bands in this area is highly characteristic of aromatic systems[5].
- C-H Bending Vibrations: In-plane C-H bending vibrations for aromatic systems occur in the  $1000\text{-}1250\text{ cm}^{-1}$  region[5]. More diagnostic are the strong C-H out-of-plane ("oop") bending vibrations found between  $675\text{-}900\text{ cm}^{-1}$ . The exact position of these bands can provide information about the substitution pattern of the aromatic rings[5][8].
- Carbon-Chlorine (C-Cl) Stretching: The C-Cl bond stretch is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between  $850\text{ cm}^{-1}$  and  $550\text{ cm}^{-1}$ [9]. This band can sometimes be difficult to assign definitively due to overlap with other vibrations in this region.

## Summary of Predicted IR Data

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch	2850 - 2970	Medium
C=C and C=N Ring Stretch	1400 - 1625	Strong to Medium (multiple bands)
C-H In-Plane Bend	1000 - 1250	Weak to Medium
C-H Out-of-Plane Bend	675 - 900	Strong
C-Cl Stretch	550 - 850	Strong to Medium

## Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information[10][11].

## Molecular Ion Peak and Isotopic Pattern

The molecular weight of **1-chloro-4-methylisoquinoline** is 177.63 g/mol. A key feature in its mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes:  $^{35}\text{Cl}$  (75.77% abundance) and  $^{37}\text{Cl}$  (24.23% abundance)[12]. This results in two distinct molecular ion peaks separated by 2  $m/z$  units:

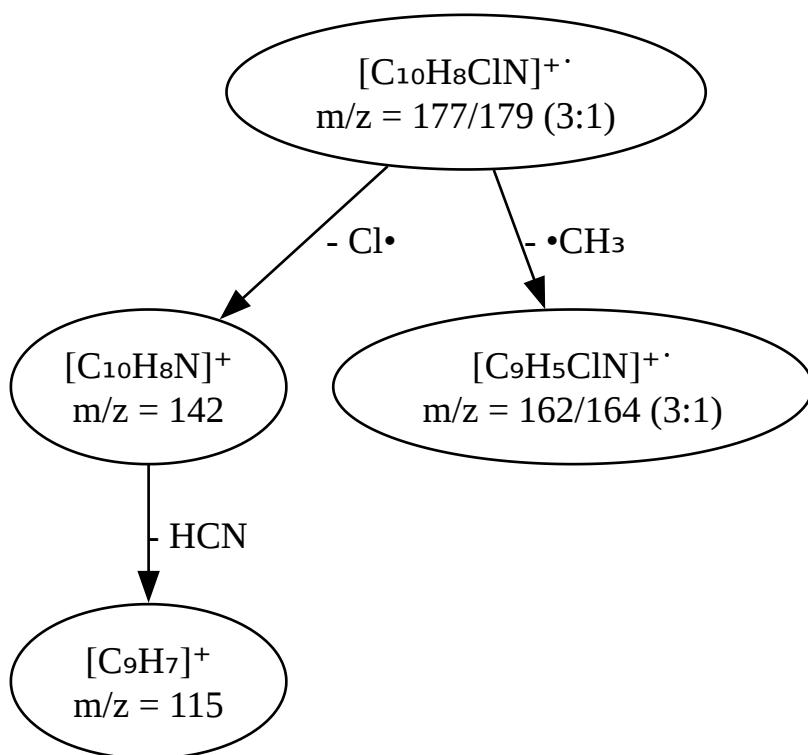
- $\text{M}^+$  peak: The peak corresponding to the molecule containing  $^{35}\text{Cl}$  will appear at  $m/z = 177$ .
- $\text{M}+2$  peak: The peak for the molecule containing  $^{37}\text{Cl}$  will appear at  $m/z = 179$ .

The relative intensity of the  $\text{M}^+$  to the  $\text{M}+2$  peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule[12][13][14][15].

## Predicted Fragmentation Pathways

The molecular ion ( $[C_{10}H_8ClN]^{+}\cdot$ ) is expected to undergo several characteristic fragmentation steps. The primary fragmentations are likely the loss of a chlorine radical, a methyl radical, or the expulsion of stable neutral molecules like hydrogen cyanide (HCN).

- Loss of a Chlorine Radical ( $Cl\cdot$ ): Cleavage of the C-Cl bond is a common pathway for chloro-aromatic compounds. This would result in a fragment ion at  $m/z = 142$  ( $[C_{10}H_8N]^{+}\cdot$ ).
- Loss of a Methyl Radical ( $\cdot CH_3$ ): Benzylic cleavage leading to the loss of the methyl group would produce a fragment ion at  $m/z = 162$  ( $[C_9H_5ClN]^{+}\cdot$ ). This ion would also exhibit a corresponding  $M+2$  peak at  $m/z = 164$ .
- Loss of Hydrogen Cyanide (HCN): The isoquinoline ring can undergo fragmentation by losing a molecule of HCN (27 Da), a characteristic pathway for many nitrogen-containing heterocyclic compounds[16][17]. Loss of HCN from the  $m/z$  142 fragment would lead to an ion at  $m/z = 115$  ( $[C_9H_7]^{+}$ ).
- Retro-Diels-Alder Reaction: Heterocyclic systems can sometimes undergo retro-Diels-Alder reactions, though this is less common for fully aromatic systems under EI conditions.



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